Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

VEGFR2 kinase inhibitor angiogenesis chemical synthesis

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (CAS 267891-88-3) is a substituted anthranilate ester (C₁₄H₁₄N₂O₂; MW 242.27 g/mol) that belongs to the structural class of pyridinylmethyl-aminobenzoic acid derivatives. The compound consists of an ortho-substituted benzoate framework in which the 2‑amino group carries a pyridin‑4‑ylmethyl substituent, forming a secondary amine at the 2-position with a methyl ester terminus.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 267891-88-3
Cat. No. B3120657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(pyridin-4-ylmethyl)amino]benzoate
CAS267891-88-3
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NCC2=CC=NC=C2
InChIInChI=1S/C14H14N2O2/c1-18-14(17)12-4-2-3-5-13(12)16-10-11-6-8-15-9-7-11/h2-9,16H,10H2,1H3
InChIKeyGMNHZZBEKCHKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (CAS 267891-88-3): Procurement-Grade Overview and Structural Identity


Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate (CAS 267891-88-3) is a substituted anthranilate ester (C₁₄H₁₄N₂O₂; MW 242.27 g/mol) that belongs to the structural class of pyridinylmethyl-aminobenzoic acid derivatives. The compound consists of an ortho-substituted benzoate framework in which the 2‑amino group carries a pyridin‑4‑ylmethyl substituent, forming a secondary amine at the 2-position with a methyl ester terminus. This compound is widely recognized as a key synthetic intermediate for the VEGFR tyrosine kinase inhibitor II (N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide; CAS 269390-69-4) [1]. Its crystalline nature (m.p. 86 °C) [2] and well‑defined synthesis via reductive amination of methyl anthranilate with pyridine‑4‑carbaldehyde establish a reproducible solid‑phase intermediate, distinguishing it from less well‑characterized in‑class alternatives.

Why Generic Substitution Fails: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate Is Not Interchangeable with Pyridylmethyl Regioisomers


Although the 2‑, 3‑, and 4‑pyridylmethyl isomers of methyl 2‑(pyridinylmethylamino)benzoate share the same molecular formula and comparable molecular weight, they cannot be interchanged for VEGFR‑targeted kinase inhibitor synthesis. The 4‑pyridylmethyl regioisomer is the exclusive precursor to the potent VEGFR tyrosine kinase inhibitor II, which displays IC₅₀ values of 20 nM (KDR), 180 nM (Flt‑1), and 240 nM (c‑Kit) . Substitution with the 2‑ or 3‑pyridylmethyl isomers does not afford compounds with equivalent kinase inhibition profiles; publicly available screening data for the acid analog of the 3‑isomer shows an EC₅₀ > 300 µM against GSK‑3β, indicating negligible potency relative to the low‑nanomolar activity observed for 4‑pyridylmethyl‑derived amides [1]. Furthermore, the physical properties differ markedly: the 4‑pyridylmethyl methyl ester melts at 86 °C, whereas the 2‑pyridylmethyl isomer melts at 115–117 °C, potentially affecting formulation and downstream processing [2][3].

Quantitative Differentiation Evidence: Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate vs. Closest Analogs


VEGFR Kinase Inhibitor II Precursor: Only the 4-Pyridylmethyl Regioisomer Affords Potent Inhibition

Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is the direct synthetic precursor to N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide (VEGFR Tyrosine Kinase Inhibitor II), a validated kinase inhibitor with IC₅₀ values of 20 nM (KDR), 180 nM (Flt-1), and 240 nM (c‑Kit) . The corresponding amides derived from the 2‑pyridylmethyl or 3‑pyridylmethyl isomers have not been reported to achieve comparable potency; for instance, the acid analog of the 3‑pyridylmethyl isomer exhibits an EC₅₀ > 300 µM against GSK‑3β, which is > 10,000‑fold weaker than the nanomolar VEGFR inhibition seen with the 4‑pyridylmethyl‑derived amide [1]. This enormous potency gap underscores the critical role of the 4‑pyridylmethyl regioisomer in kinase inhibitor design.

VEGFR2 kinase inhibitor angiogenesis chemical synthesis

Melting Point Advantage: Easier Handling and Processing of the 4-Pyridylmethyl Methyl Ester

The target compound exhibits a melting point of 86 °C [1], whereas the 2‑pyridylmethyl regioisomer (CAS 880494-17-7) melts at 115–117 °C [2]. The 29–31 °C lower melting point of the 4‑pyridylmethyl isomer enhances solubility in common organic solvents and facilitates crystallization, thereby improving handling and purification throughput during large‑scale synthesis. This physical property difference can reduce process energy costs and minimize thermal degradation risk in multi‑step synthetic campaigns.

physical property melting point process chemistry

Proven Synthetic Route and Solid‑State Characterization in Patent Literature

The production of methyl 2-[(pyridin-4-ylmethyl)amino]benzoate is described in detail in US Patent US07002022B2, which employs a reductive amination between methyl anthranilate (7.5 g) and pyridine‑4‑carbaldehyde (8.6 g) in methanol, followed by sodium cyanotrihydridoborate reduction [1]. The product is obtained as a crystalline solid after silica gel chromatography and is explicitly characterized by melting point (86 °C). In contrast, many in‑class pyridinylmethyl aminobenzoate esters lack fully disclosed, reproducible synthetic protocols in peer‑reviewed or patent literature, creating uncertainty in procurement for process development. The availability of a fully characterized solid‑state reference and a well‑documented synthesis reduces the risk of batch‑to‑batch variability and facilitates quality control, especially when procured from suppliers adhering to GMP‑like standards.

reductive amination crystalline intermediate patent synthesis

Methyl Ester Motif Enables Direct Amide Coupling for Library Synthesis

The methyl ester functionality of methyl 2-[(pyridin-4-ylmethyl)amino]benzoate serves as a latent carboxylic acid handle that can be directly converted to amides under mild alkaline conditions, without the need for additional protecting groups. This contrasts with the free acid analog (2-(pyridin-4-ylmethylamino)benzoic acid, CAS 267891-86-1), which requires activation (e.g., coupling reagents) and may suffer from lower solubility in organic synthesis settings [1]. The ester thus offers greater combinatorial utility for rapid generation of amide libraries (e.g., with various anilines) targeting VEGFR and other kinases, a feature highlighted by the direct coupling of the ester hydrolysis product to 4-chloroaniline in the synthesis of VEGFR inhibitor II .

methyl ester amide bond formation building block

Optimal Procurement Scenarios for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate


VEGFR‑Targeted Kinase Inhibitor Lead Optimization

Use as a key intermediate for the rapid synthesis of N‑substituted 2‑[(pyridin‑4‑ylmethyl)amino]benzamides, enabling systematic SAR exploration on the terminal aryl ring. The 4‑pyridylmethyl regioisomer is mandated because the corresponding 2‑ and 3‑pyridylmethyl amides fail to achieve nanomolar VEGFR inhibition . The methyl ester allows direct aminolysis, reducing synthetic steps relative to the free acid.

Parallel Synthesis of Amide‑Based Kinase Inhibitor Libraries

The methyl ester handle supports one‑pot amide formation with diverse amine inputs under mild conditions, maximizing library throughput. This scenario leverages the documented synthesis protocol and crystalline nature (m.p. 86 °C) that facilitate automated solid dispensing and purification [1].

Process Chemistry Scale‑Up for Pilot Production

The patent‑backed reductive amination route [1] and well‑defined melting point allow straightforward quality control at scale. The lower melting point (86 °C vs. 115–117 °C for the 2‑isomer) reduces energy input during dissolution and crystallization [2], making the 4‑pyridylmethyl isomer the preferred choice for cost‑sensitive pilot campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.